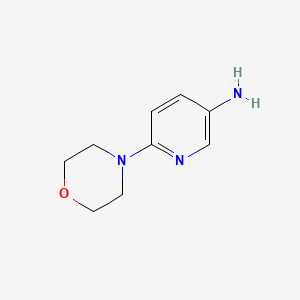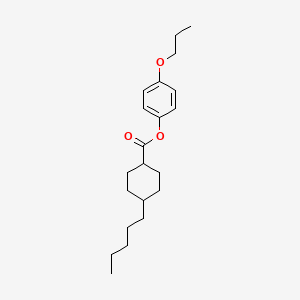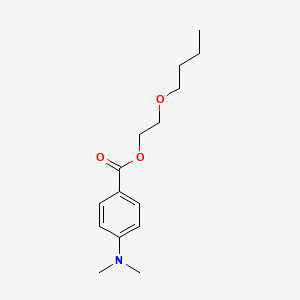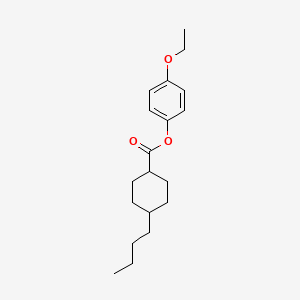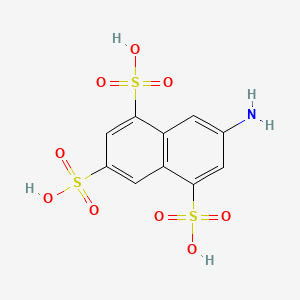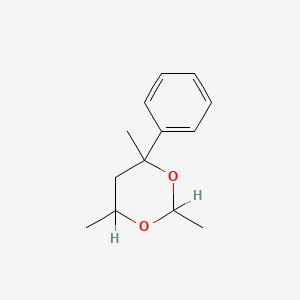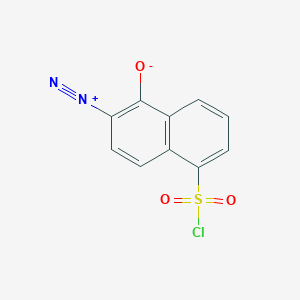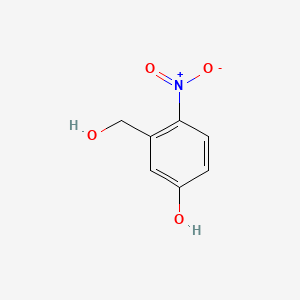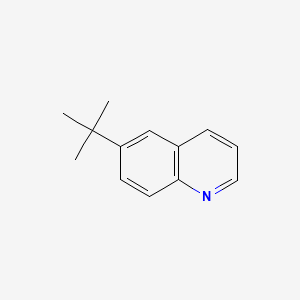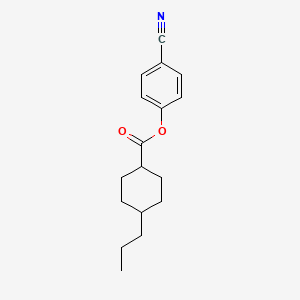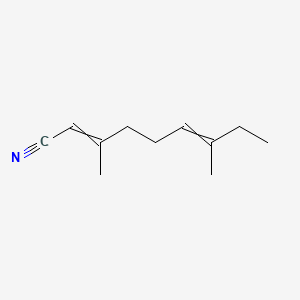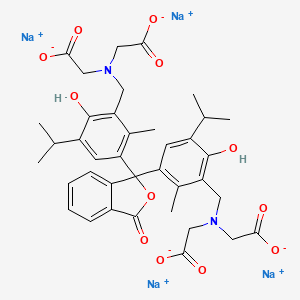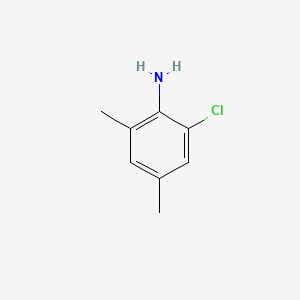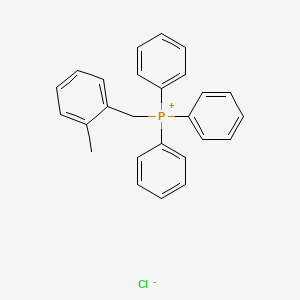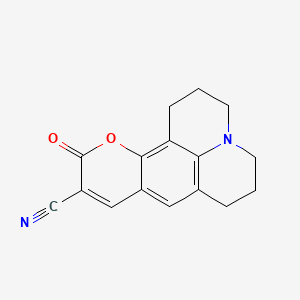
Coumarin 337
Vue d'ensemble
Description
Coumarin 337 (C337) is an organic compound belonging to the coumarin family. It is a naturally occurring compound found in various plants and is used in many industries. Coumarin 337 is a versatile compound that has a wide range of uses in both research and industry. It is used in the synthesis of a variety of products and can be used as a starting material for many chemical reactions. Coumarin 337 has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for a variety of biological processes.
Applications De Recherche Scientifique
Fluorescent Labeling of Biomolecules
- Field : Biochemistry and Molecular Biology .
- Application : Coumarin 337 is used as a fluorescent label for biomolecules such as peptides, proteins, oligonucleotides, nucleic acids, and carbohydrates .
- Methods : The specific methods of application or experimental procedures can vary depending on the type of biomolecule being labeled. Generally, the coumarin derivative is chemically attached to the biomolecule, and its fluorescence properties are used to track the biomolecule’s behavior in biological systems .
- Results : The use of coumarin 337 as a fluorescent label has enabled researchers to gain insights into the behavior and interactions of biomolecules in various biological contexts .
Development of Fluorescent Chemosensors
- Field : Analytical Chemistry .
- Application : Coumarin 337 has been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
- Methods : The coumarin-based chemosensors are designed to respond to specific analytes or changes in their environment by altering their fluorescence properties .
- Results : These chemosensors have been used to monitor timely enzyme activity, complex biological events, as well as accurate pharmacological and pharmacokinetic properties in living cells .
Production of Low-Cost Fluorescent Materials
- Field : Materials Science .
- Application : Coumarin 337 has been utilized to produce low-cost fluorescent materials .
- Methods : The specific methods of application or experimental procedures can vary depending on the type of material being produced. Generally, the coumarin derivative is incorporated into the material during its synthesis, and its fluorescence properties are used to give the material its fluorescent characteristics .
- Results : The production of these low-cost fluorescent materials has potential applications in various areas of science and technology .
Metal Ion Detection
- Field : Analytical Chemistry .
- Application : Coumarin 337 is used in the development of fluorescent chemosensors for metal ion detection .
- Methods : The coumarin-based chemosensors are designed to respond to specific metal ions by altering their fluorescence properties .
- Results : These chemosensors have been used to detect and quantify the presence of various metal ions in different environments .
Microenvironment Polarity Detection
- Field : Physical Chemistry .
- Application : Coumarin 337 is used for microenvironment polarity detection .
- Methods : The fluorescence properties of coumarin 337 change in response to the polarity of the surrounding environment, allowing it to be used as a probe for detecting changes in microenvironment polarity .
- Results : This application has been used to gain insights into the behavior of various systems at the microscale .
pH Detection
- Field : Biochemistry .
- Application : Coumarin 337 is used for pH detection .
- Methods : The fluorescence properties of coumarin 337 change in response to the pH of the surrounding environment, allowing it to be used as a probe for detecting changes in pH .
- Results : This application has been used in various biochemical studies to monitor pH changes in different biological systems .
Green Chemistry
- Field : Environmental Science .
- Application : Coumarin 337 is used in green chemistry applications .
- Methods : The specific methods of application or experimental procedures can vary depending on the type of green chemistry application. Generally, the coumarin derivative is used due to its low toxicity and environmental impact .
- Results : The use of coumarin 337 in green chemistry has contributed to the development of more environmentally friendly chemical processes .
Disease Prevention
- Field : Medicine .
- Application : Coumarin 337 has been used in disease prevention .
- Methods : The specific methods of application or experimental procedures can vary depending on the type of disease being prevented. Generally, the coumarin derivative is used due to its various biological activities .
- Results : The use of coumarin 337 in disease prevention has contributed to the development of new strategies for preventing various diseases .
Active Oxygen and Sulfide Detection
- Field : Biochemistry .
- Application : Coumarin 337 is used for active oxygen and sulfide detection .
- Methods : The fluorescence properties of coumarin 337 change in response to the presence of active oxygen and sulfide, allowing it to be used as a probe for detecting these substances .
- Results : This application has been used in various biochemical studies to monitor changes in the levels of active oxygen and sulfide in different biological systems .
Propriétés
IUPAC Name |
4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDFMCJIHJNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069054 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 337 | |
CAS RN |
55804-68-7 | |
| Record name | 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 337 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PZP222LOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



